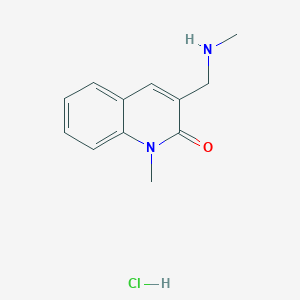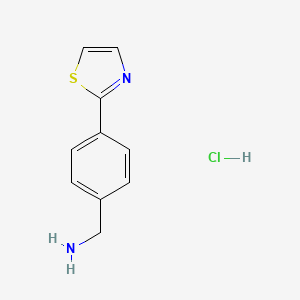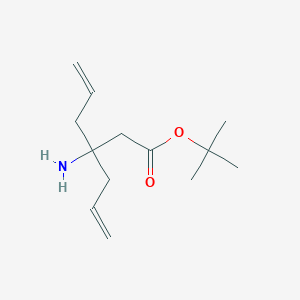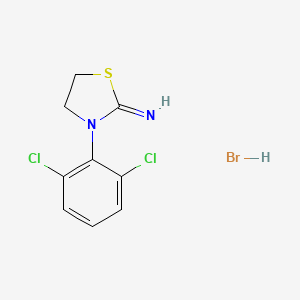
Cloruro de 8-cloro-2-(3-clorofenil)-3-metilquinolina-4-carbonilo
Descripción general
Descripción
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C17H10Cl3NO and its molecular weight is 350.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los compuestos que contienen la porción quinolina, como el Cloruro de 8-cloro-2-(3-clorofenil)-3-metilquinolina-4-carbonilo, han sido estudiados por sus posibles propiedades anticancerígenas. La similitud estructural con las 8-hidroxiquinolinas, que son conocidas por sus actividades biológicas, sugiere que este compuesto podría usarse en la síntesis de nuevos agentes anticancerígenos. Estos agentes podrían dirigirse a diversas vías del cáncer y ofrecer potencialmente una nueva línea de tratamiento contra los tipos de cáncer resistentes .
Investigación Antiviral
Los derivados de quinolina han mostrado promesa en la investigación antiviral. La capacidad de modificar la estructura central de la quinolina permite el desarrollo de compuestos que pueden interferir con la replicación viral o la función de las proteínas. Este compuesto, con su grupo fenil clorado, podría servir como un andamiaje para sintetizar nuevas moléculas con actividades antivirales mejoradas .
Estudios Antibacterianos
El sistema de anillo de quinolina sustituido con cloro es una característica común en muchos agentes antibacterianos. Este compuesto en particular podría investigarse por su eficacia contra cepas bacterianas, especialmente aquellas que son resistentes a los medicamentos. Sus características estructurales pueden permitirle actuar sobre las paredes celulares bacterianas o la girasa del ADN, similar a otros antibióticos quinolónicos .
Investigaciones Antifúngicas
Las infecciones fúngicas representan un desafío significativo debido al número limitado de medicamentos antifúngicos efectivos. La estructura química del compuesto sugiere que podría ser un precursor para sintetizar nuevos agentes antifúngicos. Estos agentes podrían dirigirse a la integridad de la membrana celular fúngica o interrumpir las vías metabólicas esenciales .
Investigación sobre la Enfermedad de Alzheimer
Los derivados de quinolina se han relacionado con posibles tratamientos para enfermedades neurodegenerativas como la enfermedad de Alzheimer. La capacidad del compuesto para quelar iones metálicos podría explotarse para desarrollar terapias que mitiguen el estrés oxidativo inducido por metales en el cerebro, que es un factor que contribuye a la patología de la enfermedad de Alzheimer .
Propiedades
IUPAC Name |
8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-14(17(20)22)12-6-3-7-13(19)16(12)21-15(9)10-4-2-5-11(18)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAFKCPHTRKQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801168362 | |
| Record name | 8-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-08-8 | |
| Record name | 8-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)

![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)







![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)


